molecular formula C7H10O3 B2393829 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2243509-26-2

2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B2393829
CAS No.: 2243509-26-2
M. Wt: 142.154
InChI Key: KENMFOIQIMXSJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxabicyclo[221]heptane-1-carboxylic acid is a bicyclic compound with a unique structure that includes an oxygen atom within the bicyclic framework

Mechanism of Action

Mode of Action

The exact mode of action of 2-Oxabicyclo[22It’s known that the compound interacts with its targets, leading to changes at the molecular level .

Biochemical Pathways

The biochemical pathways affected by 2-Oxabicyclo[22It’s possible that the compound influences several pathways, leading to downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Oxabicyclo[22These properties are crucial in determining the bioavailability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is highly stereoselective and can produce enantiomerically enriched derivatives. Another method includes the Baeyer–Villiger oxidation of 7-oxabicyclo[2.2.1]heptan-2-ones, which cleaves a carbon-carbon bond .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels–Alder reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: Similar in structure but lacks the carboxylic acid group.

    2-Oxabicyclo[2.2.1]heptane-2,3-diyldimethanol: Contains additional hydroxyl groups.

    4,7,7-Trimethyl-3-oxabicyclo[2.2.1]heptane-1-carboxylic acid: Has methyl groups attached to the bicyclic framework

Uniqueness

2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its specific combination of a bicyclic structure with an oxygen atom and a carboxylic acid group. This combination imparts unique chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6(9)7-2-1-5(3-7)4-10-7/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENMFOIQIMXSJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.